3-Methylglutamic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du threo-3-méthylglutamate implique généralement la réaction de matières premières appropriées dans des conditions contrôlées. Une méthode courante consiste à utiliser des réactions de méthylation pour introduire le groupe méthyle à la position souhaitée sur le squelette de l'acide glutamique .

Méthodes de production industrielle : La production industrielle du threo-3-méthylglutamate peut impliquer une synthèse à grande échelle utilisant des techniques de méthylation similaires, suivie de processus de purification pour assurer la pureté énantiomérique et la stabilité chimique souhaitées .

Analyse Des Réactions Chimiques

Types de réactions : Le threo-3-méthylglutamate subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.

Substitution : Il peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres.

Réactifs et conditions communs :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont souvent utilisés.

Substitution : Les conditions varient en fonction du substituant introduit, mais les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la réduction peut produire diverses formes réduites du composé .

4. Applications de recherche scientifique

Le threo-3-méthylglutamate a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le threo-3-méthylglutamate exerce ses effets en inhibant sélectivement les transporteurs d'acides aminés excitateurs, en particulier EAAT2 et EAAT4 . Il agit comme un bloqueur compétitif, empêchant le transport du glutamate et d'autres acides aminés excitateurs à travers les membranes cellulaires . Cette inhibition contribue à réguler les niveaux extracellulaires de glutamate, ce qui est crucial pour prévenir l'excitotoxicité et maintenir une transmission synaptique normale .

Composés similaires :

(2S,4R)-4-Méthylglutamate : Un autre dérivé du méthylglutamate avec des effets inhibiteurs similaires sur les transporteurs d'acides aminés excitateurs.

DL-threo-β-benzyloxyaspartate : Un composé ayant des propriétés inhibitrices comparables.

L-trans-pyrrolidine-2,4-dicarboxylate : Connu pour son rôle dans la modulation du transport du glutamate.

Unicité : Le threo-3-méthylglutamate est unique en raison de son inhibition sélective de EAAT2 et EAAT4, ce qui le distingue d'autres composés similaires qui peuvent avoir des profils de sélectivité plus larges ou différents .

Applications De Recherche Scientifique

threo-3-Methylglutamate has a wide range of applications in scientific research:

Mécanisme D'action

threo-3-Methylglutamate exerts its effects by selectively inhibiting excitatory amino acid transporters, particularly EAAT2 and EAAT4 . It acts as a competitive blocker, preventing the transport of glutamate and other excitatory amino acids across cell membranes . This inhibition helps regulate extracellular glutamate levels, which is crucial for preventing excitotoxicity and maintaining normal synaptic transmission .

Comparaison Avec Des Composés Similaires

(2S,4R)-4-Methylglutamate: Another methylglutamate derivative with similar inhibitory effects on excitatory amino acid transporters.

DL-threo-β-benzyloxyaspartate: A compound with comparable inhibitory properties.

L-trans-pyrrolidine-2,4-dicarboxylate: Known for its role in modulating glutamate transport.

Uniqueness: threo-3-Methylglutamate is unique due to its selective inhibition of EAAT2 and EAAT4, which distinguishes it from other similar compounds that may have broader or different selectivity profiles .

Activité Biologique

3-Methylglutamic acid (3mGlu) is an amino acid derivative that has garnered attention for its role in various biological processes, particularly in the context of antibiotic biosynthesis and neurotransmitter transport. This article explores the compound's biological activity, focusing on its mechanisms, interactions, and implications in health and disease.

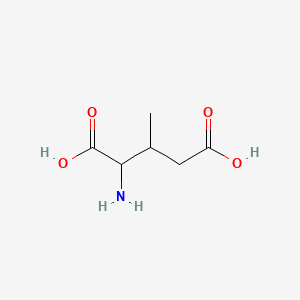

- Chemical Formula : CHNO

- Molecular Weight : 161.1558 g/mol

- CAS Number : 6070-75-3

- Structure : this compound is characterized by a methyl group at the third carbon of the glutamic acid backbone, which affects its biochemical properties and interactions.

1. Role in Antibiotic Biosynthesis

This compound is a crucial component in the biosynthesis of several cyclic lipopeptide antibiotics, including daptomycin and the A21978C family produced by Streptomyces species.

- Mechanism : The presence of 3mGlu enhances the biological activity of these antibiotics. For instance, studies have shown that derivatives of A21978C lacking 3mGlu exhibit reduced efficacy against Staphylococcus aureus . This underscores the importance of 3mGlu in maintaining the structural integrity and functional potency of these compounds.

2. Glutamate Transport Inhibition

Research indicates that (±)-threo-3-methylglutamic acid acts as a potent blocker of glutamate transporters, specifically EAAT2 and EAAT4.

- IC50 Values :

Case Study: Daptomycin Production

A study conducted on Streptomyces roseosporus demonstrated that mutations in genes responsible for synthesizing 3mGlu led to decreased yields of daptomycin. Specifically, deletions in the dptGHIJ gene cluster resulted in the production of A21978C analogues that lacked 3mGlu, which were less active against pathogenic bacteria . This highlights not only the biosynthetic importance of 3mGlu but also its potential therapeutic implications.

Research on Neurotransmitter Dynamics

In a separate investigation, (±)-threo-3-methylglutamic acid was shown to inhibit glutamate uptake in rod outer segments, indicating its role in modulating retinal signaling pathways. The concentration-dependent inhibition with an IC50 value of approximately 38.35 μM suggests its potential utility in studying retinal disorders and glutamate-related pathologies .

Summary Table of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antibiotic Efficacy | Essential for daptomycin and A21978C antibiotic biosynthesis | N/A |

| Glutamate Transport Inhibition | Blocks EAAT2 and EAAT4 transporters | EAAT2: 90 μM EAAT4: 109 μM |

| Retinal Glutamate Uptake | Inhibits uptake in rod outer segments | ~38.35 μM |

Propriétés

IUPAC Name |

2-amino-3-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJNAFIJPFGZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947320 | |

| Record name | 3-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-97-8, 6070-75-3, 63088-04-0 | |

| Record name | Glutamic acid, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC295435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC82071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC41356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63088-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.